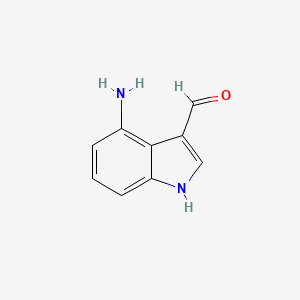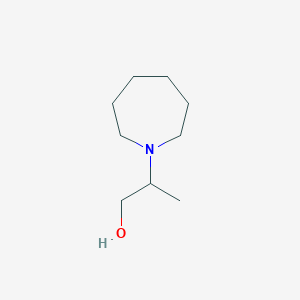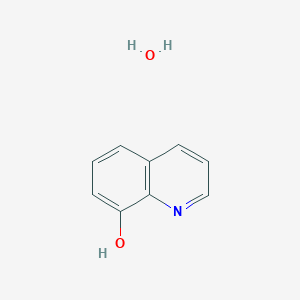![molecular formula C8H10O3 B11919380 6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B11919380.png)
6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one, also known as Spiromesifen Metabolite M01, is a chemical compound with the molecular formula C17H20O3 and a molecular weight of 272.34 g/mol . This compound is a metabolite of Spiromesifen, which is a spirocyclic tetronic acid used as an environmentally friendly pesticide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one involves the reaction of mesityl oxide with a suitable reagent to form the spirocyclic structure. The reaction conditions typically include the use of a base and a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a diol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly used.
Major Products Formed
Oxidation: Formation of 6-oxo-1-oxaspiro[4.4]non-3-en-2-one.
Reduction: Formation of 6-hydroxy-1-oxaspiro[4.4]non-3-en-2,4-diol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other spirocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pesticides and pharmaceuticals.
Industry: Used in the formulation of environmentally friendly pesticides.
Mechanism of Action
The mechanism of action of 6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one involves its interaction with specific molecular targets and pathways. As a metabolite of Spiromesifen, it acts as a lipid synthesis inhibitor, disrupting the normal metabolic processes in pests. This leads to the inhibition of growth and reproduction in target organisms .
Comparison with Similar Compounds
Similar Compounds
Spiromesifen: The parent compound, used as a pesticide.
Spirotetramat: Another spirocyclic tetronic acid with similar pesticidal properties.
Spirodiclofen: A related compound used as an acaricide.
Uniqueness
6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one is unique due to its specific spirocyclic structure and its role as a metabolite of Spiromesifen. This gives it distinct chemical and biological properties, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C8H10O3 |
|---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
9-hydroxy-1-oxaspiro[4.4]non-3-en-2-one |
InChI |
InChI=1S/C8H10O3/c9-6-2-1-4-8(6)5-3-7(10)11-8/h3,5-6,9H,1-2,4H2 |
InChI Key |
NRLRZJGREAGCRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)C=CC(=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,5,9-Tetraazaspiro[5.5]undecane](/img/structure/B11919297.png)
![6-[(Z)-(hydroxyimino)methyl]-4-methylpyrimidin-2(1H)-one](/img/structure/B11919298.png)







![6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B11919356.png)



![7-Azaspiro[4.5]decan-10-one](/img/structure/B11919385.png)
